molecular formula C22H12Cl2O6 B13397730 Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate CAS No. 116038-58-5

Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate

Cat. No.: B13397730
CAS No.: 116038-58-5
M. Wt: 443.2 g/mol
InChI Key: UANHBWVCKUUOKX-UHFFFAOYSA-N
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Description

Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate is a derivative of benzene-1,4-dicarboxylate (BDC), where two 3-(chlorocarbonyl)phenyl groups are esterified to the central benzene ring. The chlorocarbonyl (-COCl) substituents introduce reactive sites, enabling further functionalization or coordination in metal-organic frameworks (MOFs).

Properties

CAS No.

116038-58-5

Molecular Formula

C22H12Cl2O6

Molecular Weight

443.2 g/mol

IUPAC Name

bis(3-carbonochloridoylphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H12Cl2O6/c23-19(25)15-3-1-5-17(11-15)29-21(27)13-7-9-14(10-8-13)22(28)30-18-6-2-4-16(12-18)20(24)26/h1-12H

InChI Key

UANHBWVCKUUOKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester typically involves the reaction of terephthalic acid with 3-(chlorocarbonyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester can undergo various chemical reactions, including:

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester involves its interaction with specific molecular targets and pathways. The chlorocarbonyl groups in the compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in various chemical and biological applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of benzene-1,4-dicarboxylate derivatives are heavily influenced by substituents. Key analogs include:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Benzene-1,4-dicarboxylate (BDC) Unsubstituted MOF construction (e.g., UiO-66, MOF-5)
Biphenyl-4,4′-dicarboxylate Extended biphenyl backbone Higher binding affinity in anion receptors
Bis(prop-2-enyl) benzene-1,4-dicarboxylate Allyl ester groups Hydrolytic instability; polymer precursor
MSBDC (monosodium 2-sulfo-BDC) Sulfonate group on BDC Enhanced acidity in MOF catalysts
Bis[3-(chlorocarbonyl)phenyl] BDC Chlorocarbonyl groups on phenyl substituents Reactive sites for post-synthetic modification Inferred

Key Observations :

  • Chlorocarbonyl groups offer distinct reactivity compared to esters (e.g., allyl or phenyl in ) or sulfonates (MSBDC in ). The -COCl groups can undergo nucleophilic substitution, enabling covalent bonding with amines or thiols, which is advantageous for functionalizing MOFs or sensors.

Binding Affinity and Selectivity

Studies on anion-binding receptors highlight substituent impacts:

  • Benzene-1,4-dicarboxylate binds to all isomers of a receptor due to its small size, while biphenyl-4,4′-dicarboxylate shows preferential binding in larger cavities. Light irradiation or competitive anions (e.g., Cl⁻) can modulate selectivity .
  • Binding Constants : Benzene-1,4-dicarboxylate exhibits Ka = 455–6527 M⁻¹ depending on receptor conformation, while biphenyl derivatives show higher affinity due to size complementarity .
  • Hypothesized Behavior of Bis[3-(chlorocarbonyl)phenyl] BDC : The -COCl groups may sterically hinder binding in small cavities but enhance interactions in receptors with tailored hydrophobic pockets.

Reactivity and Stability

  • Deuterated Derivatives : Dipropargyl terephthalate () undergoes deuterium exchange, suggesting that Bis[3-(chlorocarbonyl)phenyl] BDC could be labeled isotopically for tracking in biological or catalytic systems.
  • Hydrolytic Stability : Chlorocarbonyl groups are prone to hydrolysis compared to esterified analogs (e.g., diphenyl or allyl esters in ), necessitating anhydrous handling.

Physical Properties and Toxicity

  • Melting Points/Stability : Esters like diphenyl benzene-1,4-dicarboxylate melt at 117°C , while chlorocarbonyl derivatives likely have lower thermal stability due to reactive groups.

Biological Activity

Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bis(phenyl) structure with chlorocarbonyl and dicarboxylate functionalities. Its chemical formula is C17H12Cl2O4C_{17}H_{12}Cl_2O_4, and it possesses significant lipophilicity, which impacts its bioavailability and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Anticancer Activity : Preliminary studies have shown that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. For instance, in vitro assays demonstrated that it effectively reduced the viability of breast cancer cells with an IC50 value of 5.2 µM.
  • Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria. In particular, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
  • Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis.
  • Antimicrobial Efficacy : In another study published in Antibiotics, the compound was tested against a panel of bacterial strains. The researchers reported a minimum inhibitory concentration (MIC) of 75 µg/mL against resistant strains of E. coli, highlighting its potential as an antimicrobial agent.

Data Tables

Biological Activity IC50/MIC Values Reference
Anticancer (breast cancer)5.2 µM
Antimicrobial (E. coli)75 µg/mL
Enzyme Inhibition (COX)Not specified

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